![molecular formula C16H23N3O2 B2829221 (E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide CAS No. 2411179-82-1](/img/structure/B2829221.png)
(E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide, commonly known as LY294002, is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). It is widely used in scientific research to investigate the role of PI3K signaling in various cellular processes.
Mecanismo De Acción
LY294002 inhibits (E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide by binding to its ATP-binding site, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which is essential for cell survival and proliferation.
Biochemical and Physiological Effects:
LY294002 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the this compound/Akt/mTOR pathway. It also inhibits angiogenesis (the formation of new blood vessels) and cell migration, which are important processes in tumor growth and metastasis. In addition, LY294002 has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
LY294002 is a potent and selective inhibitor of (E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide, which makes it a valuable tool for investigating the role of this compound signaling in various cellular processes. However, it has some limitations, including its potential off-target effects and its relatively short half-life in vivo.
Direcciones Futuras
1. Combination therapy: LY294002 has been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and doxorubicin. Further studies are needed to investigate the potential of combination therapy with LY294002 and other drugs.
2. Development of new (E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide inhibitors: Although LY294002 is a potent and selective inhibitor of this compound, it has some limitations, including its potential off-target effects and its relatively short half-life in vivo. Therefore, there is a need for the development of new this compound inhibitors with improved pharmacological properties.
3. Investigation of the role of this compound signaling in neurodegenerative diseases: this compound signaling has been implicated in the pathogenesis of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to investigate the potential of this compound inhibitors, including LY294002, as therapeutic agents for these diseases.
4. Investigation of the role of this compound signaling in immune cells: this compound signaling plays a critical role in the regulation of immune cell function. Further studies are needed to investigate the potential of this compound inhibitors, including LY294002, as immunomodulatory agents.
In conclusion, LY294002 is a potent and selective inhibitor of this compound that has been widely used in scientific research to investigate the role of this compound signaling in various cellular processes. It has shown promising results in cancer therapy, diabetes, and neurodegenerative diseases. However, further studies are needed to investigate its potential as a therapeutic agent and to develop new this compound inhibitors with improved pharmacological properties.
Métodos De Síntesis
LY294002 is synthesized through a multistep process involving several chemical reactions. The starting material for the synthesis is 2-bromoacetic acid, which is converted into 2-bromo-N-methylacetamide through a series of reactions. This compound is then reacted with 2,3-dihydroxypyridine to form the pyridinyl oxanamide intermediate. The final step involves the addition of dimethylamine and the double bond isomerization to give the desired product.
Aplicaciones Científicas De Investigación
LY294002 is widely used in scientific research to investigate the role of (E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide signaling in various cellular processes, including cell survival, proliferation, differentiation, and migration. It has been used to study the this compound/Akt/mTOR signaling pathway in cancer, diabetes, and neurodegenerative diseases.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-19(2)11-3-6-15(20)18-14-5-4-12-21-16(14)13-7-9-17-10-8-13/h3,6-10,14,16H,4-5,11-12H2,1-2H3,(H,18,20)/b6-3+/t14-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYNDQUQWMXARW-JIVAZCRISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCCOC1C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N[C@@H]1CCCO[C@H]1C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


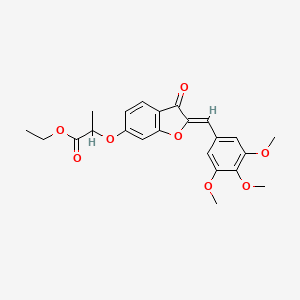
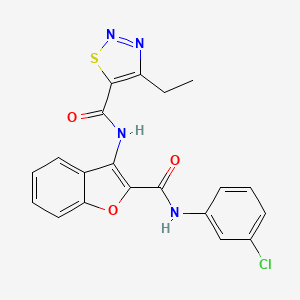

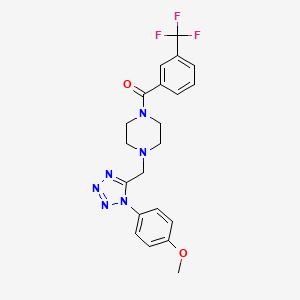
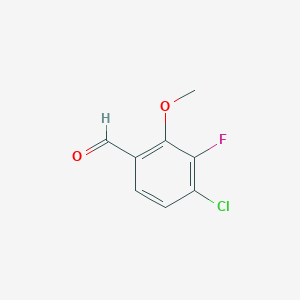
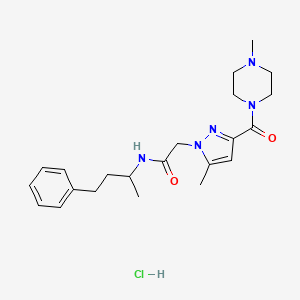
![3-(4-fluorophenyl)-1-(2-methoxyethyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2829152.png)
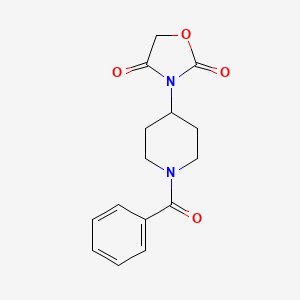
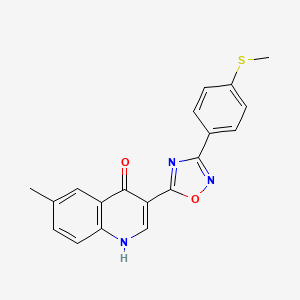
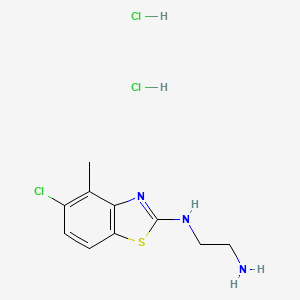
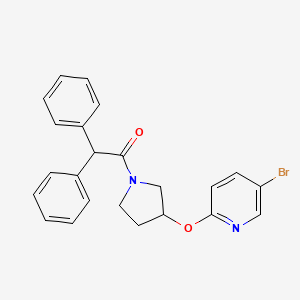
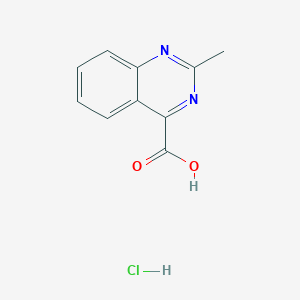
![N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2829160.png)